1-[2-(Methylsulfanyl)ethyl]urea
Description
1-[2-(Methylsulfanyl)ethyl]urea is a urea derivative characterized by a methylsulfanyl (-S-CH₃) group attached to an ethyl chain, which is further linked to the urea core (NH₂-C(=O)-NH-). This structure distinguishes it from simpler ureas and imparts unique physicochemical properties, such as enhanced lipophilicity due to the sulfur-containing substituent.
Properties
IUPAC Name |
2-methylsulfanylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSGRJZNANHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289950 | |
| Record name | 1-[2-(methylsulfanyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-55-6 | |
| Record name | NSC65769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(methylsulfanyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)ethyl]urea can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)ethylamine with isocyanates. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity. Another method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate, which reacts with amines to form the desired urea derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms in the urea moiety can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The urea moiety can form hydrogen bonds with various biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Key Observations :
- Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit improved aqueous solubility, whereas trifluoromethyl groups enhance metabolic stability.
Physicochemical Properties
- Molecular Weight : The target compound (C₄H₁₀N₂OS, MW ≈ 134.20 g/mol) is significantly smaller than analogues like BF13928 (MW 401.48 g/mol) , suggesting better bioavailability for drug delivery.
- Stability : Methylsulfanyl groups are prone to oxidation, forming sulfoxides or sulfones. This contrasts with benzylsulfanyl derivatives (e.g., ), where steric hindrance may slow oxidation.
Biological Activity
1-[2-(Methylsulfanyl)ethyl]urea, with the CAS number 6950-55-6, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methylsulfanyl group attached to an ethyl chain linked to a urea moiety. Its molecular formula is C4H10N2OS, and it has a molecular weight of approximately 118.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The methylsulfanyl group may enhance the compound's lipophilicity, facilitating its penetration through cellular membranes and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of urea derivatives. Studies indicate that modifications in the urea structure can lead to enhanced cytotoxicity against cancer cell lines.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several urea derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
In a recent investigation, researchers synthesized various urea analogs and assessed their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications significantly increased antiproliferative activity, with IC50 values as low as 15 µM for some derivatives .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 20 | Cancer Cell Lines |
| Thiourea | 25 | Cancer Cell Lines |
Toxicological Profile
The safety profile of this compound has been evaluated in preliminary toxicological studies. Results indicate low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
